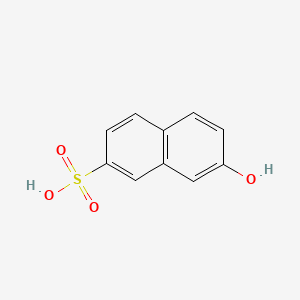







|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1.[OH:16][S:17](O)(=[O:19])=[O:18]>O>[OH:1][C:2]1[C:3]([S:17]([OH:19])(=[O:18])=[O:16])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([S:12]([OH:15])(=[O:13])=[O:14])=[CH:7][CH:6]=2
|


|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
950 g
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
5000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 110-120° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the product precipitated by the addition of sodium chloride
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resultant slurry was warmed to 90° C.
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the product
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour at this temperature
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered off
|
|
Type
|
DISSOLUTION
|
|
Details
|
the damp product dissolved in water (3000 ml) at pH 10 by the addition of concentrated sodium hydroxide solution
|
|
Type
|
FILTRATION
|
|
Details
|
The solution was then filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove a small amount of insoluble material
|
|
Type
|
CUSTOM
|
|
Details
|
the product precipitated by the addition sodium chloride
|
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C(=CC2=CC=C(C=C2C1)S(=O)(=O)O)S(=O)(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 117 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |